ethyl 5-methoxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate
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Overview
Description
Ethyl 5-methoxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate, also known as 5-MeO-MPMI, is a synthetic indole derivative that belongs to the family of tryptamines. It has been studied extensively for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of ethyl 5-methoxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate is not fully understood, but it is believed to interact with serotonin receptors in the brain. Specifically, it has been shown to bind to the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, it has been found to increase dopamine and serotonin levels in the brain, as well as to stimulate the release of neurotrophic factors. It has also been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 5-methoxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate in lab experiments is its high potency, which allows for smaller doses to be used. However, its limited solubility and stability can make it difficult to work with in certain experimental conditions.
Future Directions
There are a number of potential future directions for research involving ethyl 5-methoxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate. These include further investigation of its effects on serotonin receptors, as well as its potential applications in the treatment of neurological disorders such as depression and anxiety. Additionally, research could focus on developing more stable and soluble forms of the compound for use in lab experiments.
Synthesis Methods
The synthesis of ethyl 5-methoxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate involves the condensation of 5-methoxy-2-methylindole-3-carboxylic acid with 3-methylphenylhydrazine in the presence of ethyl chloroformate. The resulting product is then purified through recrystallization.
Scientific Research Applications
Ethyl 5-methoxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate has been used in a variety of scientific research studies, particularly in the field of neuroscience. Its potential applications include the study of serotonin receptors and their role in the brain, as well as the investigation of the effects of hallucinogens on neural activity.
properties
IUPAC Name |
ethyl 5-methoxy-2-methyl-1-(3-methylphenyl)indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-5-24-20(22)19-14(3)21(15-8-6-7-13(2)11-15)18-10-9-16(23-4)12-17(18)19/h6-12H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPJDTQEUFEICQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC)C3=CC=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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